

Capmatinib stress testing conditions optimization

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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

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Capmatinib Stress Testing: Conditions & Outcomes

The table below summarizes the forced degradation conditions under which Capmatinib degrades, and the resulting products.

Stress Condition	Details	Stability Outcome	Major Degradation Products Formed
Acidic Hydrolysis	5N HCl, 30 minutes, room temperature [1]	Degrades [2] [1]	DP1 [2]
Basic Hydrolysis	5N NaOH, 1 hour, room temperature [1]	Degrades [2] [1]	DP1 [2]
Oxidative Stress	3% H ₂ O ₂ , 24 hours, room temperature [1]	Stable [2] / Degrades [1]	–
Photolytic Stress	Exposure to sunlight for 7 days [1]	Degrades [2] [1]	DP2, DP3 [2]
Thermal Stress (Solid)	105°C, 72 hours [1]	Stable [2] [1]	–

Stress Condition	Details	Stability Outcome	Major Degradation Products Formed
Neutral Hydrolysis	Not specified in available literature	Stable [2]	–

> **Note:** The contradictory finding on oxidative stability between studies [2] [1] means you should empirically verify this condition. DP1, DP2, and DP3 are the major degradation products characterized by UHPLC-Q-TOF and 1H NMR [2].

Stability-Indicating Analytical Method (RP-HPLC)

For separating and quantifying Capmatinib and its degradation products, the following RP-HPLC method has been developed and validated per ICH Q2(R1) guidelines [2] [1].

Parameter	Specification
Column	Enable C18 Kromasil / Phenomenex ChromClone C18 (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase	Methanol:Water (70:30, v/v), Isocratic [1]
Flow Rate	1.0 mL/min [1]
Detection Wavelength	233 nm [1]
Column Temperature	40°C [1]
Injection Volume	20 μL [1]
Retention Time	~3.75 - 3.88 minutes [1]
Sample Concentration	100 μg/mL [1]

Parameter	Specification
Diluent	Methanol [1]

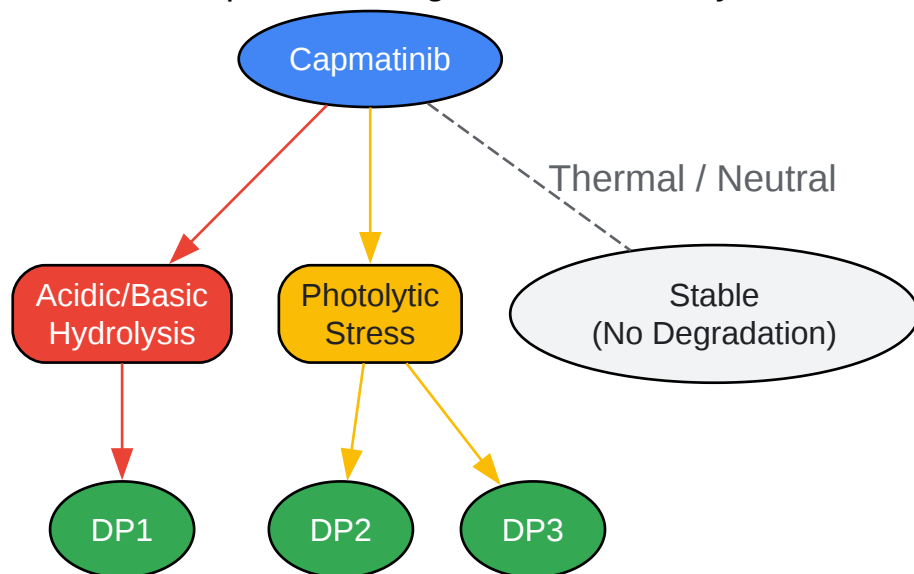
Detailed Sample Preparation Protocol for Stress Testing

- **Stock Solution:** Weigh about 20 mg of Capmatinib API and dissolve in 15 mL of methanol in a 20 mL volumetric flask. Sonicate to complete dissolution [1].
- **Stress Application:**
 - **Acid/Base:** Add 2 mL of 5N HCl or 5N NaOH to the flask. Let it stand at room temperature for 30 minutes (acid) or 1 hour (base). Neutralize with an equal volume of 5N NaOH or 5N HCl [1].
 - **Oxidation:** Add 2 mL of 3% hydrogen peroxide to the flask. Let it stand at room temperature for 24 hours [1].
 - **Thermal:** Spread the solid API in a Petri dish, cover with perforated aluminum foil, and heat in an oven at 105°C for 72 hours. After cooling, prepare the solution as in Step 1 [1].
 - **Photolytic:** Spread the solid API in a Petri dish, cover with perforated aluminum foil, and expose to sunlight for 7 days. After reaching room temperature, prepare the solution as in Step 1 [1].
- **Final Dilution:** Make up the solution in the volumetric flask to the mark with methanol to obtain a 1000 µg/mL stock solution. Further dilute 1 mL of this stock to 10 mL with the mobile phase to achieve the final working concentration of 100 µg/mL [1].

Degradation Pathways and Product Characterization

The diagram below illustrates the known degradation pathways of Capmatinib under different stress conditions.

Capmatinib Degradation Pathways



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The characterization of these products is crucial for understanding degradation mechanisms [2]:

- **DP1:** Formed under both acidic and basic hydrolytic conditions.
- **DP2 & DP3:** Formed specifically under photolytic stress. DP2 has been isolated and definitively characterized using ¹H NMR spectroscopy [2].

Frequently Asked Questions (FAQs)

Q1: What is the most labile condition for Capmatinib degradation? Capmatinib is most labile under **photolytic stress**, which leads to at least two distinct degradation products (DP2 and DP3). It is also susceptible to both acidic and basic hydrolysis, leading to DP1 [2].

Q2: Does Capmatinib require special handling during storage and sample preparation? Yes. The proven sensitivity to light means **samples and the API should be protected from light** by using amber glassware or working under low-actinic light. The drug should be stored according to manufacturer specifications, and tablets should be kept with the desiccant in the bottle [3].

Q3: My analytical method cannot separate Capmatinib from its degradation products. What should I do? Implement the **stability-indicating RP-HPLC method** detailed above. This method has been

specifically developed and validated to resolve Capmatinib from all its known degradation products and is suitable for quantitative analysis in forced degradation studies [2] [1].

Q4: Are there any known drug-drug interactions that could affect capmatinib stability or efficacy in combination studies? While not a stability concern in the vial, capmatinib's pharmacokinetics can be affected by co-administration with strong inhibitors or inducers of cytochrome P450 3A4 (CYP3A4). It is recommended to avoid such combinations in clinical settings [4] [5].

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